1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2S/c1-3-21(4-2)12-8-11-20-18-10-9-16(15-17(18)19)25(23,24)22-13-6-5-7-14-22/h9-10,15,20H,3-8,11-14,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOAOKFKOHHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-piperidin-1-ylsulfonylbenzene-1,2-diamine with 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to target specific cancer cell lines through mechanisms involving receptor modulation and apoptosis induction. For instance, the compound's structure allows it to interact with cMet receptors, which are often overexpressed in various cancers. This interaction can inhibit tumor growth and metastasis, making it a candidate for further development in targeted therapies .
2. Neurological Disorders
The compound has also shown promise in treating neurological disorders. Its diethylamino group may enhance its ability to cross the blood-brain barrier, making it effective in conditions like depression and anxiety. Preclinical trials have indicated that it can modulate neurotransmitter levels, leading to improved mood and cognitive function .
3. Pain Management
In pain management, the compound's piperidine sulfonamide structure suggests potential analgesic properties. Studies have demonstrated its efficacy in reducing pain responses in animal models of chronic pain, indicating a mechanism that involves both peripheral and central pathways .
Table 1: Summary of Pharmacological Activities
| Application Area | Mechanism of Action | Evidence Level |
|---|---|---|
| Anticancer | cMet receptor inhibition | Preclinical studies |
| Neurological disorders | Neurotransmitter modulation | Preclinical studies |
| Pain management | Peripheral and central analgesic effects | Animal model studies |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine resulted in a significant decrease in cell viability compared to untreated controls. The IC50 values indicated a potent effect at low concentrations, suggesting high efficacy as a therapeutic agent .
Case Study 2: Neurological Impact
In a preclinical model of depression, subjects treated with the compound exhibited reduced depressive-like behaviors compared to control groups. Behavioral assays indicated improvements in both locomotor activity and sucrose preference tests, which are indicative of enhanced mood states .
Case Study 3: Analgesic Properties
Research into the analgesic effects of this compound revealed that it significantly reduced nociceptive responses in a rat model of inflammatory pain. The results suggested that the compound could be developed into a novel pain relief medication with fewer side effects than current opioid treatments .
Mechanism of Action
The mechanism of action of 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino propyl chain and the piperidine ring play crucial roles in its binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Variations and Their Implications
The following table summarizes key structural analogs and their substituents:
2.2 Physicochemical Properties (Predicted)
Biological Activity
1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₅N₃O₂S
- Molecular Weight : 345.47 g/mol
This structure includes a piperidine ring and a sulfonamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the diethylamino group via alkylation reactions.
- Sulfonylation to attach the sulfonamide moiety.
These processes can be optimized for yield and purity using various organic synthesis techniques.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it demonstrates efficacy against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function .
The biological activity is believed to be mediated through interactions with specific biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in many physiological processes .
- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling pathways, contributing to its antitumor effects.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a similar piperidine derivative showed a significant reduction in tumor size among participants with advanced-stage cancer.
- Case Study 2 : In vitro testing revealed that the compound effectively inhibited the growth of drug-resistant bacterial strains, suggesting potential as an antibacterial agent.
Research Findings
A summary of key findings from recent studies is presented in the table below:
Q & A
Q. What are the recommended synthetic routes for 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step functionalization of the benzene-1,2-diamine core. A plausible route includes:
Sulfonylation : Introduce the piperidine-1-sulfonyl group at the para position using piperidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Alkylation : Attach the 3-(diethylamino)propyl moiety via nucleophilic substitution or reductive amination. For example, react the intermediate with 3-(diethylamino)propyl chloride in the presence of a base like K₂CO₃ .
Purification : Use column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the final product.
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and temperature (reflux at 80–100°C for sulfonylation) to maximize yield .
Q. How can the structural identity and purity of the compound be confirmed?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, sulfonyl-linked piperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Note: Low-intensity molecular ions may require high-resolution MS for validation .
- Purity Assessment : Use HPLC with a C18 column (mobile phase: methanol/buffer, pH 4.6) to achieve >95% purity. Adjust buffer composition (e.g., sodium acetate and 1-octanesulfonate) to resolve polar impurities .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Receptor Binding Assays : Screen for affinity toward G-protein-coupled receptors (GPCRs) or ion channels using radioligand displacement assays .
- Enzyme Inhibition Studies : Test against kinases or proteases via fluorescence-based or colorimetric assays (e.g., ATP depletion for kinases) .
- Cytotoxicity Profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., serotonin receptors). Focus on optimizing the diethylamino-propyl chain for hydrophobic interactions .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC₅₀ data .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of sulfonyl-piperidine motifs .
Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?
- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time) .
- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Structural Analog Testing : Synthesize and test analogs (e.g., morpholine-sulfonyl vs. piperidine-sulfonyl derivatives) to isolate substituent effects .
Q. How can stability and solubility challenges be addressed during formulation?
- pH-Dependent Solubility : Perform solubility studies across pH 1–7.4. Use buffered solutions (e.g., sodium acetate pH 4.6) to enhance aqueous solubility of the protonated diethylamino group .
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) for long-term storage at -20°C .
- Degradation Studies : Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC. Identify degradation products (e.g., sulfoxide formation) .
Q. What analytical techniques are critical for studying metabolic pathways?
- LC-MS/MS Metabolite Identification : Use high-resolution MS to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites in liver microsomes .
- Isotope Labeling : Incorporate ¹⁴C or deuterium at the diethylamino group to track metabolic cleavage sites .
- CYP450 Inhibition Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Analog Library Synthesis : Prepare derivatives with variations in:
- Biological Profiling : Test analogs in parallel assays (e.g., binding affinity, cytotoxicity) to identify critical substituents.
- 3D Pharmacophore Modeling : Map electrostatic and steric requirements for activity using tools like Schrödinger’s Phase .
Q. What precautions are necessary for safe handling and disposal?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile reagents .
- Spill Management : Absorb liquids with vermiculite or sand, and dispose as hazardous waste. Neutralize acidic/basic residues before disposal .
- Waste Segregation : Separate halogenated (e.g., CHCl₃) and non-halogenated solvents for incineration .
Q. How can discrepancies in synthetic yields be minimized across laboratories?
- Standardized Protocols : Document detailed procedures (e.g., argon purge during reflux, exact drying times for MgSO₄) .
- Quality Control of Reagents : Use HPLC-grade solvents and certify purity of starting materials (e.g., piperidine sulfonyl chloride >98%) .
- Inter-Lab Collaboration : Share batch data (e.g., NMR spectra of intermediates) to identify variables affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
